![molecular formula C7H6ClN3 B11913928 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine
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Overview
Description
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, under acidic conditions to form the imidazole ring. The resulting intermediate is then cyclized to form the imidazopyridine core .
Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine possess potent anticancer properties. For instance, compounds targeting specific kinases involved in cancer proliferation have shown promise as therapeutic agents. A notable study highlighted the synthesis of novel imidazo[4,5-b]pyridine derivatives that effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies .
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 4.2 ± 0.6 | |
Compound B | HCT-116 (Colon) | 3.1 ± 0.6 | |
Compound C | Hepatocellular Carcinoma | 4.9 ± 0.5 |
Antimicrobial Properties
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. Studies indicate that these compounds exhibit significant activity against both bacterial and fungal strains, making them candidates for developing new antifungal and antibacterial agents .
Table 2: Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 0.98 - 3.9 | |
Compound E | Escherichia coli | < 0.5 | |
Compound F | Candida albicans | 30 - 85% at 500 mg/mL |
Agrochemical Applications
The potential use of imidazo[4,5-b]pyridine derivatives as fungicides has been explored extensively due to their effectiveness against agricultural pests. Research indicates that specific structural modifications enhance their fungicidal activity against pathogens like Puccinia polysora and Rhizoctonia solani .
Table 3: Fungicidal Activity Against Agricultural Pathogens
Compound | Pathogen | Efficacy (%) at Concentration (mg/mL) | Reference |
---|---|---|---|
Compound G | Puccinia polysora | 85% at 500 mg/mL | |
Compound H | Rhizoctonia solani | 75% at 500 mg/mL |
Material Science Applications
Recent studies have investigated the adsorption properties of imidazo[4,5-b]pyridine derivatives on metallic surfaces, suggesting their potential as corrosion inhibitors in acidic environments. These findings highlight their applicability in materials science and engineering .
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-1H-imidazo[4,5-b]pyridine
- 2-methylimidazo[4,5-b]pyridine
- 1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Uniqueness
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .
Biological Activity
7-Chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H6ClN3
- Molecular Weight : 155.58 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
1. Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported. For instance, derivatives of this compound showed promising activity against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
- A study highlighted that the presence of a methyl group at the C5 position enhances antimicrobial activity compared to other derivatives .
2. Anticancer Properties
The anticancer potential of this compound has been documented through:
- Cytotoxicity Assays : Compounds were tested on various cancer cell lines using MTT assays, revealing moderate to high cytotoxic effects. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells .
- Mechanisms of Action : It is believed that these compounds may inhibit key proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) .
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Studies demonstrated that it could reduce inflammation in cellular models by inhibiting pathways associated with oxidative stress and inflammatory responses. Specifically, it was shown to inhibit the activation of transcription factors like Nrf2 and NF-kB in human retinal pigment epithelial cells .
4. Other Therapeutic Potentials
Additional research has suggested potential applications in:
- Diabetes Management : Some derivatives exhibited antidiabetic activity by enhancing insulin sensitivity and glucose uptake in vitro .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels in the brain .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives were tested against clinical isolates of bacteria, demonstrating superior activity compared to standard antibiotics like ciprofloxacin.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that treatment with imidazo[4,5-b]pyridine derivatives resulted in significant apoptosis induction.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3,6H,1H3 |
InChI Key |
YALYXGRJDILELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC2C(=C1)Cl |
Origin of Product |
United States |
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